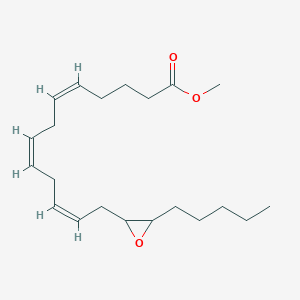![molecular formula C9H13NS B13782226 3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine CAS No. 873017-00-6](/img/structure/B13782226.png)
3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE: is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure This compound is part of the azepine family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable thioamide with an appropriate electrophile under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like SnCl2 or Pd/C for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It is investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents .
Medicine: In medicine, derivatives of 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE are explored for their potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. These studies aim to identify new drug candidates with improved efficacy and safety profiles .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can
Propiedades
Número CAS |
873017-00-6 |
|---|---|
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
3-methyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine |
InChI |
InChI=1S/C9H13NS/c1-7-6-11-9-3-5-10-4-2-8(7)9/h6,10H,2-5H2,1H3 |
Clave InChI |
CJPHGEUQJLYFHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
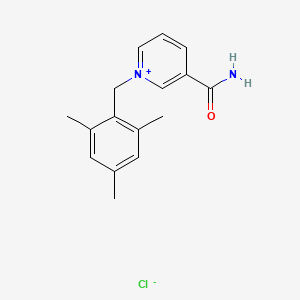
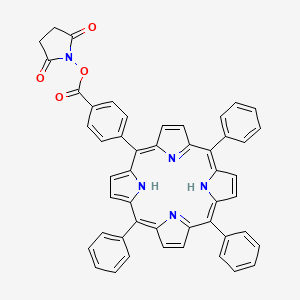

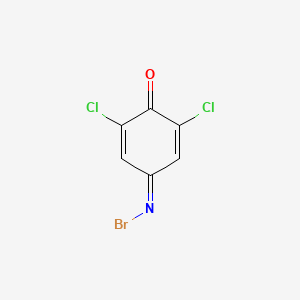
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
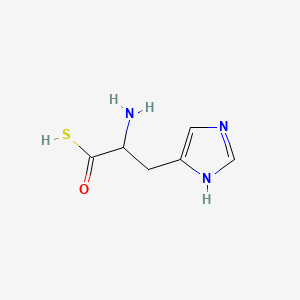
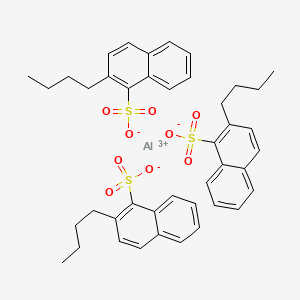
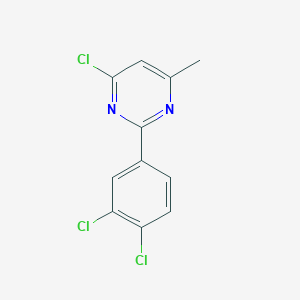
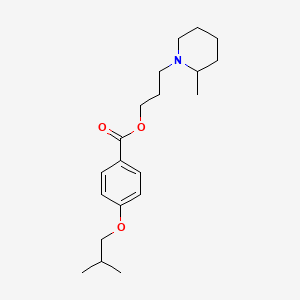
![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
